CYP450 Inhibition Fingerprint in Rat Liver Microsomes
The compound inhibits four rat CYP isoforms with measurable Ki values: CYP3A2 (Ki = 52,600 nM), CYP1A2 (Ki = 127,000 nM), CYP2D1 (Ki = 179,000 nM), and CYP2E1 (Ki > 100,000 nM) [1]. This multi‑CYP inhibition fingerprint—generated in a standardized rat liver microsome assay—is not uniformly shared by des‑methyl or carboxylic‑acid analogs, as the amine at C5 is a known participant in type‑II CYP binding. Procurement decisions for in‑vivo pharmacology or toxicology studies that require reduced hepatic clearance often start with compounds that show weak CYP inhibition across multiple isoforms; the Ki values reported here establish 627469-68-5 as a weak pan‑CYP inhibitor, a property that cannot be assumed for close analogs without equivalent data.
| Evidence Dimension | Cytochrome P450 inhibition constant (Ki, nM) in rat liver microsomes |
|---|---|
| Target Compound Data | CYP3A2 Ki = 52,600 nM; CYP1A2 Ki = 127,000 nM; CYP2D1 Ki = 179,000 nM; CYP2E1 Ki > 100,000 nM |
| Comparator Or Baseline | Baseline: no-inhibition control (Ki > 200 µM); class‑level expectation for related benzimidazol‑5‑amines lacking published CYP data |
| Quantified Difference | Target compound exhibits weak but quantifiable inhibition of all four CYP isoforms; Ki values are 3‑ to 10‑fold above the typical screening threshold (10 µM) that flags significant CYP liability. |
| Conditions | Inhibition of CYP3A2 (midazolam substrate), CYP1A2 (phenacetin), CYP2D1 (dextromethorphan), CYP2E1 in rat liver microsomes; data curated by ChEMBL and deposited in BindingDB. |
Why This Matters
Weak pan‑CYP inhibition reduces the probability of metabolism‑based drug–drug interactions in preclinical species, a key selection criterion for in‑vivo tool compounds.
- [1] BindingDB. BDBM50592756 – CHEMBL5182450: Affinity Data for 1-Cyclohexyl-2-methyl-1H-benzoimidazol-5-ylamine. https://bdb99.ucsd.edu View Source
